6-Amino-6,9-dihydropurine-8-thione
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Overview
Description
6-Amino-6,9-dihydropurine-8-thione is a purine derivative with a unique structure that includes an amino group at the 6th position and a thione group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6,9-dihydropurine-8-thione typically involves the reaction of 6-amino-7-acetylpurine with an alkali under controlled conditions. The reaction is carried out at a temperature range of 80°C to 100°C for 2 to 6 hours, followed by de-coloration using activated carbon. The solution is then filtered, neutralized with hydrochloric acid, and cooled to precipitate the product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high purity and yield. The use of continuous reactors and advanced filtration techniques helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-6,9-dihydropurine-8-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve halogenating agents or alkylating agents under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-6,9-dihydropurine-8-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an antineoplastic agent and its role in treating leukemia.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects by incorporating into DNA and RNA, thereby interfering with nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP). This metabolite inhibits purine biosynthesis and nucleotide interconversions, leading to cytotoxic effects .
Comparison with Similar Compounds
6-Amino-6,9-dihydropurine-8-thione is similar to other purine derivatives such as:
6-Thioguanine: Shares a similar mechanism of action and is used in leukemia treatment.
2-Aminopurine: Used in molecular biology as a fluorescent probe, but does not have the same therapeutic applications.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H5N5S |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
6-amino-6,9-dihydropurine-8-thione |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,3H,6H2,(H,7,8,10,11) |
InChI Key |
ZKYFGQVXWDMOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(C2=NC(=S)NC2=N1)N |
Origin of Product |
United States |
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